

Spectroscopic Profile of 1,4-Bis(vinyloxy)butane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Bis(vinyloxy)-butane

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This technical guide provides an in-depth overview of the spectroscopic data for 1,4-bis(vinyloxy)butane, a versatile chemical intermediate. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for 1,4-bis(vinyloxy)butane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
=CH-O-	~6.4 - 6.6	dd	J_cis \approx 6-8 Hz, J_trans \approx 13-15 Hz
=CH ₂ (trans to -O)	~4.1 - 4.3	dd	J_trans \approx 13-15 Hz, J_gem \approx 1-3 Hz
=CH ₂ (cis to -O)	~3.9 - 4.1	dd	J_cis \approx 6-8 Hz, J_gem \approx 1-3 Hz
-O-CH ₂ -	~3.6 - 3.8	m	
-CH ₂ -CH ₂ -	~1.7 - 1.9	m	

Note: The chemical shifts for the vinyl protons are highly characteristic and appear as a set of doublet of doublets (dd). The methylene protons of the butane chain appear as multiplets (m).

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment	Chemical Shift (δ , ppm)
=CH-O-	~151 - 153
=CH ₂	~86 - 88
-O-CH ₂ -	~67 - 69
-CH ₂ -CH ₂ -	~25 - 27

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100 - 3000	=C-H stretch	Medium
~2950 - 2850	C-H stretch (alkane)	Strong
~1640 - 1620	C=C stretch	Strong
~1220	=C-O-C stretch (asymmetric)	Strong
~850	=C-H bend (out-of-plane)	Medium-Weak

Note: The strong C=C stretching and the characteristic =C-O-C stretching bands are key diagnostic peaks in the IR spectrum of vinyl ethers.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Proposed Fragment
142	Low	[M] ⁺ (Molecular Ion)
113	Moderate	[M - C ₂ H ₃] ⁺
85	High	[M - C ₂ H ₃ O - C ₂ H ₂] ⁺
71	Moderate	[C ₄ H ₇ O] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺
27	High	[C ₂ H ₃] ⁺

Note: The molecular ion peak for ethers is often weak.^[1] The fragmentation pattern is characterized by α-cleavage and rearrangements. The mass spectrum for 1,4-bis(vinyloxy)butane is available in the NIST WebBook.^{[2][3]}

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation

- Accurately weigh approximately 10-20 mg of 1,4-bis(vinyloxy)butane for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Typically 10-15 ppm.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for a concentrated sample.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence with proton decoupling.
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 scans or more, depending on the sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

- Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.
- Place a small drop of neat 1,4-bis(vinyloxy)butane directly onto the ATR crystal or onto one salt plate.
- If using salt plates, carefully place the second plate on top to create a thin liquid film.

FTIR Acquisition

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or with clean, empty salt plates/ATR crystal).

- **Sample Spectrum:** Place the prepared sample in the spectrometer and acquire the spectrum.
- **Parameters:**
 - **Spectral Range:** Typically 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} is generally sufficient.
 - **Number of Scans:** Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

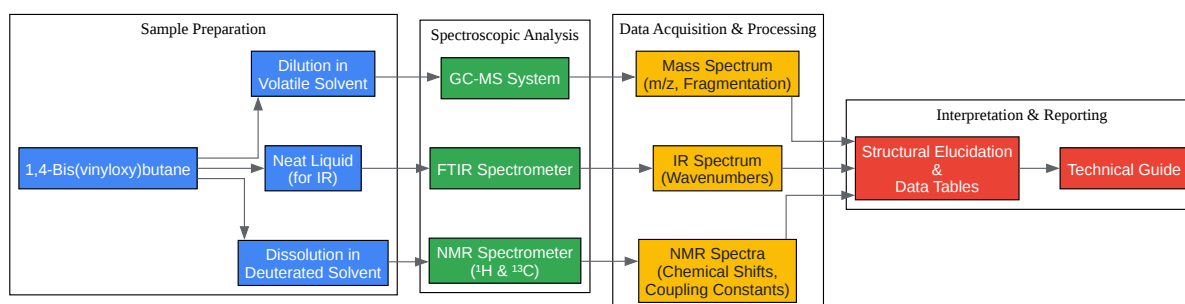
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:**
 - Prepare a dilute solution of 1,4-bis(vinyloxy)butane in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 $\mu\text{g/mL}$.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source and a quadrupole analyzer).
- **GC Conditions:**
 - **Injection Port Temperature:** 250 $^{\circ}\text{C}$.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - **Oven Temperature Program:** Start at a low temperature (e.g., 50 $^{\circ}\text{C}$) for a few minutes, then ramp up to a higher temperature (e.g., 250 $^{\circ}\text{C}$) at a rate of 10-20 $^{\circ}\text{C/min}$.
- **MS Conditions:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 300.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to 1,4-bis(vinyloxy)butane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it with library data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,4-bis(vinyloxy)butane.



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Caption: General workflow for the spectroscopic analysis of 1,4-bis(vinyloxy)butane.

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